molecular formula C7H5F3N2O B12980769 1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one

1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one

Cat. No.: B12980769
M. Wt: 190.12 g/mol
InChI Key: DWIVGHNFNMUTRH-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one typically involves the reaction of 3-amino-1,1,1-trifluoropropan-2-one hydrochloride with other reagents under controlled conditions. One common method involves the use of triethylamine in dichloromethane as a solvent, followed by the addition of isocyanates . The reaction is carried out at room temperature, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one is unique due to its specific trifluoromethyl substitution on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyrazin-2-yl]ethanone

InChI

InChI=1S/C7H5F3N2O/c1-4(13)5-6(7(8,9)10)12-3-2-11-5/h2-3H,1H3

InChI Key

DWIVGHNFNMUTRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CN=C1C(F)(F)F

Origin of Product

United States

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